{2-[(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromo-6-iodophenoxy}acetic acid {2-[(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromo-6-iodophenoxy}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0985121
InChI: InChI=1S/C15H11BrINO5S/c1-2-3-18-14(21)11(24-15(18)22)5-8-4-9(16)6-10(17)13(8)23-7-12(19)20/h2,4-6H,1,3,7H2,(H,19,20)/b11-5-
SMILES: C=CCN1C(=O)C(=CC2=CC(=CC(=C2OCC(=O)O)I)Br)SC1=O
Molecular Formula: C15H11BrINO5S
Molecular Weight: 524.1 g/mol

{2-[(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromo-6-iodophenoxy}acetic acid

CAS No.:

Cat. No.: VC0985121

Molecular Formula: C15H11BrINO5S

Molecular Weight: 524.1 g/mol

* For research use only. Not for human or veterinary use.

{2-[(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromo-6-iodophenoxy}acetic acid -

Specification

Molecular Formula C15H11BrINO5S
Molecular Weight 524.1 g/mol
IUPAC Name 2-[4-bromo-2-[(Z)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]-6-iodophenoxy]acetic acid
Standard InChI InChI=1S/C15H11BrINO5S/c1-2-3-18-14(21)11(24-15(18)22)5-8-4-9(16)6-10(17)13(8)23-7-12(19)20/h2,4-6H,1,3,7H2,(H,19,20)/b11-5-
Standard InChI Key DJDKRLZQXYYRNH-WZUFQYTHSA-N
Isomeric SMILES C=CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)I)OCC(=O)O)/SC1=O
SMILES C=CCN1C(=O)C(=CC2=CC(=CC(=C2OCC(=O)O)I)Br)SC1=O
Canonical SMILES C=CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)I)OCC(=O)O)SC1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator